Substituent Architecture: Ortho-Chloro/Meta-Nitro versus Mono-Nitro or Regioisomeric Patterns
The target compound bears a 2-chloro-5-nitrophenyl group, creating a distinct ortho-Cl / meta-NO₂ substitution pattern relative to the furan–phenyl bond. This dual electron-withdrawing arrangement is absent in all three mono-nitrophenyl analogs (ortho-nitro: CAS 886496-61-3, MW 287.27; meta-nitro: CAS 317374-45-1, MW 287.27; para-nitro: CAS 317374-44-0, MW 287.27), which each possess only a single nitro group and no chlorine . It also differs from the regioisomeric 4-chloro-2-nitrophenyl analog (CAS 886496-44-2, MW 321.71), which places the chloro and nitro groups in a para-Cl / ortho-NO₂ relationship with altered electronic and steric profiles . The chlorine atom in the target compound provides an additional synthetic handle (cross-coupling, nucleophilic aromatic substitution) that is unavailable in the mono-nitro series .
| Evidence Dimension | Number and type of phenyl substituents; synthetic handles available |
|---|---|
| Target Compound Data | 2-Cl, 5-NO₂ (two electron-withdrawing groups); three reactive handles (Cl, NO₂, acrylate); MW 321.71 |
| Comparator Or Baseline | Mono-nitro analogs: 1 × NO₂ only; two reactive handles; MW 287.27. Regioisomer (CAS 886496-44-2): 4-Cl, 2-NO₂; MW 321.71 (isobaric but electronically distinct) |
| Quantified Difference | MW increase of 34.44 g·mol⁻¹ vs. mono-nitro analogs; +1 synthetic handle (aryl Cl); altered Hammett substituent constants due to different position of Cl and NO₂ |
| Conditions | Structural comparison based on CAS registry data and vendor specifications; electronic effects inferred from classical aromatic substitution theory |
Why This Matters
The additional aryl chloride handle enables late-stage diversification via cross-coupling chemistry (Suzuki, Buchwald–Hartwig) that is impossible with mono-nitro analogs, directly affecting synthetic utility in medicinal chemistry campaigns.
